molecular formula C21H22ClN3O2 B11636015 Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B11636015
M. Wt: 383.9 g/mol
InChI Key: PNWQQQPFJFMHLD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Amination: The 4-position amination with 4-(dimethylamino)aniline can be carried out using nucleophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can inhibit enzymes involved in cell proliferation pathways, contributing to its potential anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core structure.

    Quinoline-3-carboxylate derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a dimethylamino group and an ester functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

ethyl 6-chloro-4-[4-(dimethylamino)anilino]-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H22ClN3O2/c1-5-27-21(26)18-12-23-19-13(2)10-14(22)11-17(19)20(18)24-15-6-8-16(9-7-15)25(3)4/h6-12H,5H2,1-4H3,(H,23,24)

InChI Key

PNWQQQPFJFMHLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)Cl)C

Origin of Product

United States

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